molecular formula C17H20N2O4 B15382507 Boc-Ala(8-Qui)-OH

Boc-Ala(8-Qui)-OH

Cat. No.: B15382507
M. Wt: 316.35 g/mol
InChI Key: UANQLNKLKISAHT-ZDUSSCGKSA-N
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Description

Boc-Ala(8-Qui)-OH (CAS: 200864-51-3) is an N-α-(t-butoxycarbonyl)-protected β-(8-quinoyl)-L-alanine derivative. Its molecular formula is C₁₇H₂₀N₂O₅, with a molecular weight of 316.36 g/mol . The 8-quinoyl (8-Qui) substituent is a quinoline-based moiety, distinguishing it from other alanine derivatives with halogen, pyridyl, or alternative aromatic groups. This compound is primarily used in peptide synthesis, where the Boc group protects the amino terminus, and the quinoyl side chain introduces steric and electronic effects critical for structural or functional studies .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-8-ylpropanoic acid

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-13(15(20)21)10-12-7-4-6-11-8-5-9-18-14(11)12/h4-9,13H,10H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1

InChI Key

UANQLNKLKISAHT-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=C1N=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=C1N=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares Boc-Ala(8-Qui)-OH with structurally related compounds:

Compound Substituent Protecting Group Molecular Weight (g/mol) Key Structural Features CAS Number References
This compound 8-Quinoyl Boc 316.36 Quinoline-based aromatic side chain 200864-51-3
Boc-Ala(3-Cl)-OtBu 3-Chloro Boc ~280 (estimated) Chlorine at β-3 position; bulky tBu ester -
Boc-Ala(3-I)-OBn 3-Iodo Boc ~370 (estimated) Iodine at β-3 position; benzyl ester -
Boc-Ala(4-pyridyl)-OH 4-Pyridyl Boc 253.27 Pyridine ring at β-position 37535-57-2
Fmoc-Ala(8-Qui)-OH 8-Quinoyl Fmoc 438.49 Fmoc protection; enhanced fluorescence 1821738-49-1
Boc-D-Ala(8-Qui)-OH 8-Quinoyl (D-form) Boc 316.36 D-stereochemistry at α-carbon 1998581-30-8

Key Observations :

  • Halogenated derivatives (e.g., 3-Cl, 3-I) rely on halogen bonding and steric effects, which influence crystal packing and solubility .
  • Protecting Groups : Boc derivatives prioritize stability and ease of deprotection, while Fmoc derivatives (e.g., Fmoc-Ala(8-Qui)-OH) are preferred in solid-phase peptide synthesis due to UV detectability .

Molecular Conformation and Crystal Packing

Studies on related compounds reveal critical differences in molecular conformation and intermolecular interactions:

  • Boc-Ala(3-Cl)-OtBu : Forms infinite chains via C=O⋯H–N hydrogen bonds and C–H⋯O contacts, with lattice energy of -31.8 kJ mol⁻¹. The bulky tBu ester reduces planarity .
  • Boc-Ala(3-I)-OBn : Exhibits infinite chains through C=O⋯H–N bonds but lacks significant I⋯I interactions. The benzyl ester allows partial planarity (dihedral angle 81.7°) .
  • Analogous Fmoc-Ala(8-Qui)-OH may exhibit π-π stacking between quinoline rings .

Physicochemical and Spectroscopic Properties

  • Melting Point : Boc-protected alanine derivatives typically melt between 114°C (Boc-β-tBu-Ala-OH) and 250°C . This compound’s melting point is unreported but likely higher due to aromatic rigidity.
  • NMR Characteristics: In Boc-D-Ala(8-Qui)-OH, the quinoyl group may cause distinct 13C shifts at C2–C5 (analogous to shifts observed in pyridyl derivatives), influenced by stereochemistry .

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